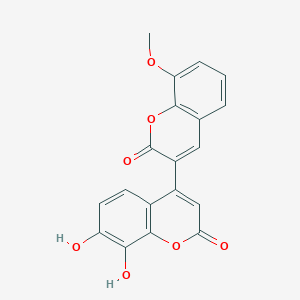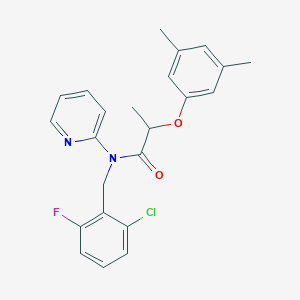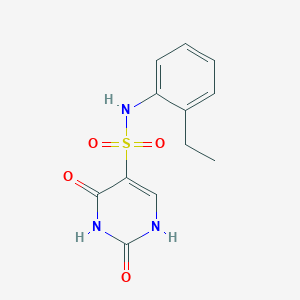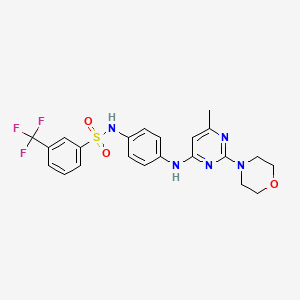
7,8-Dihydroxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE is a complex organic compound belonging to the class of bichromenes This compound is characterized by its unique structure, which includes two chromene units connected through a methoxy group
Preparation Methods
The synthesis of 7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available chromene derivatives.
Reaction Conditions: The chromene derivatives undergo a series of reactions, including hydroxylation and methoxylation, under controlled conditions.
Catalysts and Solvents: Catalysts such as palladium or platinum are often used to facilitate the reactions. Solvents like dichloromethane or ethanol are commonly employed.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting or modulating their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pathways involved may include antioxidant defense mechanisms and anti-inflammatory signaling pathways.
Comparison with Similar Compounds
Similar compounds to 7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE include:
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: This compound shares similar hydroxyl and methoxy groups but differs in the position and number of these groups.
5,7-Dihydroxy-4-methyl-2H-chromen-2-one: This compound has hydroxyl groups at the 5 and 7 positions and a methyl group at the 4 position.
8- [5- (5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2- (4-methoxyphenyl)-4H-chromen-4-one: This compound has a more complex structure with additional methoxy and hydroxyl groups.
The uniqueness of 7’,8’-DIHYDROXY-8-METHOXY-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE lies in its specific arrangement of functional groups and the bichromene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12O7 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
7,8-dihydroxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C19H12O7/c1-24-14-4-2-3-9-7-12(19(23)26-17(9)14)11-8-15(21)25-18-10(11)5-6-13(20)16(18)22/h2-8,20,22H,1H3 |
InChI Key |
CLKQDGSSGRCXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11307770.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11307776.png)
![6-ethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307778.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B11307783.png)
![N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11307794.png)
![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11307813.png)
![1-(4-Cyano-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B11307819.png)
![3-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11307825.png)

![N-(5-fluoro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11307827.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11307834.png)
![5-({[3-chloro-4-(morpholin-4-yl)phenyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11307841.png)
